2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine
Description
2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 6 and an imidazole ring at position 2. Its synthesis involves a copper-catalyzed coupling reaction between 2-bromo-6-(trifluoromethyl)pyridine and imidazole, using CuI, L-proline, and K₂CO₃ in DMSO at 90°C for 24 hours . The compound is commercially available as a free base (CAS: 1215266-61-7) and a hydrochloride salt (CAS: 1215206-29-3), with purities up to 98% . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole moiety enables hydrogen bonding, making it relevant in pharmaceutical and materials research.
Properties
IUPAC Name |
2-imidazol-1-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUQWWQTPRLRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682402 | |
| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215266-61-7 | |
| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of N-oxides of the imidazole ring.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine, demonstrate antimicrobial properties. A study found that certain compounds showed significant effectiveness against resistant bacterial strains, suggesting potential for developing new antibiotics .
Anticancer Potential
Molecular docking studies have highlighted the anticancer potential of this compound. It has been shown to bind effectively to targets associated with cancer proliferation, indicating its utility in cancer therapeutics .
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests its potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Imidazole ring | Critical for biological interaction |
The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's pharmacokinetic properties, improving efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluating various imidazo[1,2-a]pyridine derivatives found that specific structural modifications significantly enhanced antibacterial properties against resistant strains . The incorporation of trifluoromethyl groups was particularly noted for improving activity.
Case Study 2: Cancer Targeting
Molecular docking studies indicated that derivatives similar to this compound could effectively interact with cancer-related targets, suggesting its potential as an anticancer agent .
Case Study 3: Anti-inflammatory Action
In vitro assays confirmed that this compound significantly inhibited COX-2 activity, demonstrating its potential use in anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Substituent Variations: Pyrazole vs. Imidazole
- Compound 6h: 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine Structural Difference: Replaces imidazole with a pyrazole ring. Synthesis: Prepared via nucleophilic aromatic substitution at 180°C in acetonitrile, yielding 89% product . The benzyl and ethoxy groups increase steric bulk, which may influence pharmacokinetics.
- 6-(1H-Pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide Structural Difference: Incorporates a nicotinamide group and pyrazole.
Heterocycle Fusion and Additional Functional Groups
- Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl) Structural Difference: Fused imidazo-pyridine system with a bromophenyl substituent. Properties: Bromine enables cross-coupling reactions for further functionalization.
3-(1H-Imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Functional Group Modifications
- Ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate Structural Difference: Thiazole ring and ethyl ester substituent. Thiazole’s sulfur atom may confer metal-binding capabilities .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine and Analogues
Solubility and Stability
- The hydrochloride salt of the target compound improves aqueous solubility, critical for formulation . In contrast, pyrazole-containing analogues (e.g., Compound 6h) may exhibit lower solubility due to hydrophobic substituents.
Biological Activity
2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazopyridine family, which is known for its potential therapeutic applications in various fields, including oncology, infectious diseases, and neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₉H₆F₃N₃
- CAS Number : 1215266-61-7
- Molecular Weight : 223.16 g/mol
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
The mechanism of action involves the induction of apoptosis and the inhibition of microtubule assembly, which are critical pathways in cancer cell survival and proliferation .
2. Antimicrobial Activity
Imidazopyridine derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
3. Neuropharmacological Effects
The compound exhibits neuroprotective properties and has been investigated for its potential in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests a role in managing conditions such as Alzheimer's disease and depression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Imidazole Ring : This moiety is crucial for interaction with biological targets, enhancing binding affinity.
- Trifluoromethyl Group : The presence of this group increases metabolic stability and alters lipophilicity, impacting bioavailability and pharmacokinetics .
Case Study 1: Anticancer Screening
In a recent study, a series of imidazopyridine derivatives were synthesized and screened for anticancer activity. Among these, this compound showed promising results with significant growth inhibition in MDA-MB-231 cells at low micromolar concentrations. The study indicated that the compound could enhance caspase-3 activity, leading to increased apoptosis rates in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of various imidazopyridine derivatives, including our compound of interest. Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology :
-
Coupling Reactions : The imidazole ring can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. For example, highlights analogous thiazolo[5,4-b]pyridine syntheses involving chloromethyl intermediates .
-
Trifluoromethylation : Direct trifluoromethylation of pyridine derivatives can be achieved using CF₃Cu or Ruppert-Prakash reagents under inert conditions .
-
Optimization : Reaction temperature (e.g., 80–120°C) and solvent polarity (DMF or THF) significantly affect regioselectivity and yield. notes that NMR (¹H/¹³C) and HPLC are critical for purity validation .
- Data Table :
| Precursor | Reaction Type | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 2-Chloro-6-CF₃-pyridine | Imidazole coupling | 65–78 | >98% | |
| 2-Bromo-6-CF₃-pyridine | Suzuki-Miyaura | 72–85 | >95% |
Q. How can the electronic and steric properties of this compound be characterized experimentally?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for pyridine protons, δ ~120–130 ppm for CF₃ in ¹³C) and FTIR (C-F stretch at 1100–1200 cm⁻¹) are standard .
- X-ray Crystallography : demonstrates structural elucidation of related pyridine-imidazole hybrids, revealing bond angles and planarity .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition >200°C for similar compounds) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodology :
-
Density Functional Theory (DFT) : and emphasize hybrid functionals (e.g., B3LYP) for modeling electronic properties. Exact exchange terms improve accuracy for systems with strong electron-withdrawing groups (e.g., CF₃) .
-
Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, critical for predicting nucleophilic attack sites .
-
Reactivity Indices : Fukui functions and Molecular Electrostatic Potential (MEP) maps identify electrophilic/nucleophilic regions .
- Data Table :
| Parameter | B3LYP/6-31G* Value | Experimental Value | Deviation (%) |
|---|---|---|---|
| C-F Bond Length (Å) | 1.34 | 1.33 | 0.75 |
| HOMO-LUMO Gap (eV) | 4.8 | 4.7 | 2.1 |
Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate its bioactivity?
- Methodology :
-
Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like cytochrome P450 or kinases. notes the trifluoromethyl group enhances hydrophobic interactions .
-
Enzyme Inhibition Assays : IC₅₀ values are determined via spectrophotometry (e.g., NADPH oxidation for oxidoreductases) .
-
Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations, with CF₃ improving membrane permeability .
- Data Table :
| Target Enzyme | IC₅₀ (µM) | Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| CYP3A4 | 12.3 | -8.2 | |
| EGFR Kinase | 0.45 | -10.5 |
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
